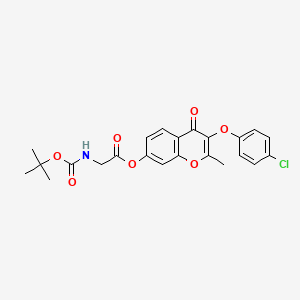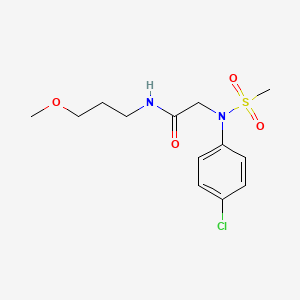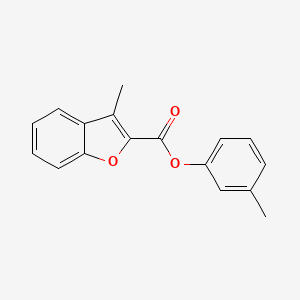![molecular formula C24H22Cl2N2O3 B4892015 N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B4892015.png)
N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide, also known as BBD, is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications as an anticancer agent.
Wirkmechanismus
The mechanism of action of N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide is not fully understood. However, it is believed to inhibit the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival. By inhibiting HSP90, N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide may disrupt the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and physiological effects:
N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide has been shown to inhibit the activity of several enzymes involved in inflammation, suggesting that it may have potential anti-inflammatory properties. N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide has also been shown to inhibit the activity of a protein called topoisomerase II, which is involved in DNA replication and repair.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide is that it has been shown to be effective against a wide range of cancer cell lines, suggesting that it may have broad-spectrum anticancer activity. However, one limitation of N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide is that it is relatively insoluble in water, which may limit its bioavailability in vivo. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide in order to maximize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide. One area of interest is the development of more effective formulations of N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide that improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict which cancer patients are most likely to respond to N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide treatment. Additionally, further studies are needed to elucidate the mechanism of action of N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide and to identify potential drug targets that can be exploited for the development of novel anticancer agents.
Synthesemethoden
The synthesis of N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide involves the reaction of 2,4-dichlorobenzoic acid with 4-butoxyaniline in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with 4-aminobenzoyl chloride to produce N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide. This method has been optimized to provide high yields of N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide with excellent purity.
Wissenschaftliche Forschungsanwendungen
N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide has been extensively studied for its potential anticancer properties. In vitro studies have shown that N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide inhibits the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have demonstrated that N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide inhibits tumor growth in animal models of cancer.
Eigenschaften
IUPAC Name |
N-[3-[(4-butoxybenzoyl)amino]phenyl]-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2N2O3/c1-2-3-13-31-20-10-7-16(8-11-20)23(29)27-18-5-4-6-19(15-18)28-24(30)21-12-9-17(25)14-22(21)26/h4-12,14-15H,2-3,13H2,1H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFBQYRNZNNFNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[(4-butoxybenzoyl)amino]phenyl]-2,4-dichlorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-furylmethyl)-2-(3-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B4891933.png)
![N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4891941.png)

![(1-{1-[4-(1H-pyrazol-1-ylmethyl)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4891950.png)


![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-(dimethylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4891969.png)
![5-{2-[(4-iodobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4891975.png)
![2-[(cyanomethyl)thio]-4-(4-ethoxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4891985.png)

![N-({[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)pentanamide](/img/structure/B4892010.png)

![N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine](/img/structure/B4892027.png)
![5-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4892037.png)